
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an oxadiazole ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-methoxy-6-methylpyridine, is subjected to alkylation to introduce the ethyl group at the 5-position.
Oxadiazole Ring Formation: The alkylated pyridine derivative is then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of nitrile oxides and hydrazides under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom in place of the oxygen in the oxadiazole ring.
5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-triazole: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
The uniqueness of 5-Ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole lies in its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
5-ethyl-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H13N3O2/c1-4-9-13-10(14-16-9)8-6-5-7(2)12-11(8)15-3/h5-6H,4H2,1-3H3 |
InChI 键 |
JRBRCCYOJOUEBP-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NO1)C2=C(N=C(C=C2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



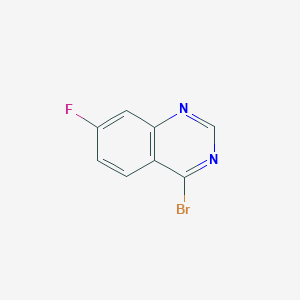
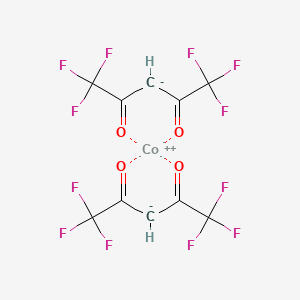
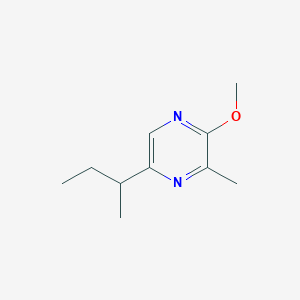
![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)


![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)

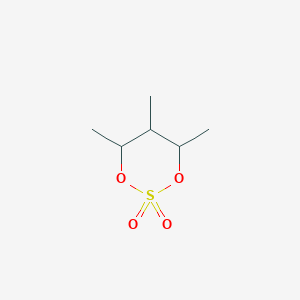

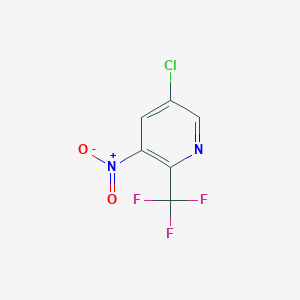
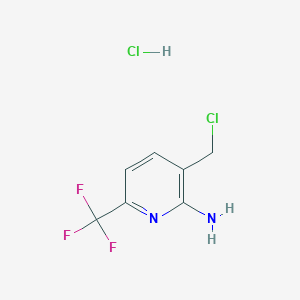
![3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol](/img/structure/B13114370.png)
